(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is a chiral compound that features a pyridine ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol typically involves the reaction of pyridine-4-carbaldehyde with ®-2-amino-1-propanol under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions with catalysts such as palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium cyanoborohydride, hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Major products formed from these reactions include ketones, piperidine derivatives, and various substituted amines .
Scientific Research Applications
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
(2S)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol: The enantiomer of the compound, which may exhibit different biological activities.
Pyridine derivatives: Compounds such as 2-(pyridin-4-yl)ethanol and 4-(pyridin-4-yl)butan-1-amine, which share structural similarities but differ in their functional groups.
Uniqueness
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups, which confer distinct reactivity and potential biological activity.
Properties
CAS No. |
1604325-14-5 |
---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.